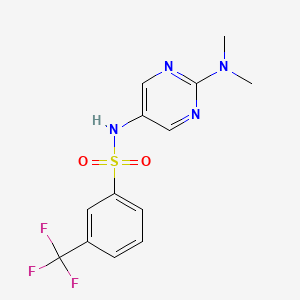

N-(2-(dimethylamino)pyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N4O2S/c1-20(2)12-17-7-10(8-18-12)19-23(21,22)11-5-3-4-9(6-11)13(14,15)16/h3-8,19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHCCBXLSJUNIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)pyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The benzenesulfonamide moiety is then attached, and finally, the trifluoromethyl group is introduced. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(dimethylamino)pyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the benzenesulfonamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halides, amines, or alcohols can be used under appropriate conditions, often requiring catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(2-(dimethylamino)pyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide has been investigated for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies indicate significant anticancer properties against various cell lines. The following table summarizes its activity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Inhibition of cell proliferation |

| A549 (Lung) | 1.48 | Induction of apoptosis |

| HCT-116 (Colon) | 3.46 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may serve as a targeted therapeutic agent with selective toxicity towards cancer cells compared to non-cancerous cells .

Biochemical Research

The compound is also being explored as a biochemical probe or inhibitor in enzymatic studies:

- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in cancer metabolism and inflammation, making it valuable for further research in these areas .

Material Science

In addition to biological applications, this compound is utilized in the development of advanced materials:

- Polymer Development : The compound can be used as a building block in organic synthesis for creating polymers or coatings with tailored properties, enhancing material performance in various industrial applications .

Case Studies

Several studies highlight the efficacy of this compound:

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that the compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells, indicating its potential as a targeted therapy .

- Biochemical Inhibition Research : Research published in Bioorganic & Medicinal Chemistry Letters indicated that the compound effectively inhibited certain kinases involved in cancer progression, suggesting mechanisms for its anticancer activity .

Mécanisme D'action

The mechanism by which N-(2-(dimethylamino)pyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

A structural and functional comparison with analogous compounds reveals distinct differences in heterocyclic cores, substituent positioning, and functional group effects. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Comparisons

Heterocyclic Core Influence The pyrimidine core in the target compound contrasts with pyridine in 17d and quinoline in derivatives. Quinoline-based analogs () incorporate bulky substituents (e.g., piperidine, tetrahydrofuran), which may improve target selectivity but reduce cell permeability due to increased molecular weight.

Substituent Positioning and Electronic Effects The dimethylamino group at pyrimidine position 2 introduces basicity and hydrogen-bonding capacity, contrasting with the benzyloxy group in 17d, which is more lipophilic and sterically demanding . Trifluoromethyl positioning (3 vs. 4 on benzene) alters dipole moments and steric interactions. A meta-substituted trifluoromethyl group (as in the target compound) may create a more linear molecular geometry compared to para-substituted analogs like 17d.

Functional Group Diversity Perfluorinated benzenesulfonamides () exhibit extreme hydrophobicity and environmental persistence due to their fluorinated chains, limiting their therapeutic utility compared to the target compound’s simpler structure . Quinoline derivatives () feature multiple hydrogen-bond acceptors (e.g., cyano, ether), which could enhance binding affinity but complicate synthesis and scalability.

Activité Biologique

N-(2-(dimethylamino)pyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article summarizes the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H15F3N4O2S

- Molecular Weight : 359.36 g/mol

The compound features a pyrimidine ring substituted with a dimethylamino group and a trifluoromethyl group on a benzenesulfonamide moiety.

Research indicates that compounds with similar structures often exhibit their biological effects through inhibition of specific enzymes or pathways. For instance, studies have shown that pyrimidine derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is crucial in cancer therapy .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. The following table summarizes its activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Inhibition of cell proliferation |

| A549 (Lung) | 1.48 | Induction of apoptosis |

| HCT-116 (Colon) | 3.46 | Cell cycle arrest at G2/M phase |

The compound showed a selective toxicity profile, with significantly lower effects on non-cancerous cell lines compared to cancerous ones, indicating its potential as a targeted therapeutic agent .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory properties. Research suggests that it may inhibit the release of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation in macrophages. The following findings highlight its anti-inflammatory potential:

- Inhibition of TNF-a Release : Studies indicated that the compound reduced LPS-induced TNF-a release by approximately 97.7% at a concentration of 10 µM.

- Impact on Microglial Activation : In vivo studies demonstrated a reduction in microglial activation and astrocyte proliferation in models of neuroinflammation .

Case Studies

- Breast Cancer Model : In a study using MDA-MB-231 xenograft models in mice, treatment with this compound resulted in a significant decrease in tumor volume compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Neuroinflammation : Another study explored the effects of the compound on glial cells exposed to inflammatory stimuli. Results showed that it effectively reduced markers of inflammation and oxidative stress, suggesting its potential utility in treating neurodegenerative diseases .

Q & A

Q. What strategies mitigate off-target effects in cellular assays?

- Methodology : Perform counter-screening against GPCRs, ion channels, and CYP450 isoforms (e.g., Eurofins SafetyScreen44). Use CRISPR-engineered cell lines (e.g., kinase-dead mutants) to confirm on-target activity. Validate findings with orthogonal assays (e.g., CETSA for target engagement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.